molecular formula C11H9NOS B1277686 3-(2-Methyl-thiazol-4-yl)-benzaldehyde CAS No. 850375-05-2

3-(2-Methyl-thiazol-4-yl)-benzaldehyde

Cat. No. B1277686
CAS RN: 850375-05-2
M. Wt: 203.26 g/mol
InChI Key: FQQPVEKQPGDYPD-UHFFFAOYSA-N
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Description

The compound "3-(2-Methyl-thiazol-4-yl)-benzaldehyde" is a benzaldehyde derivative that is likely to possess a thiazole ring substituted with a methyl group at the second position and an aldehyde group attached to a benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzaldehyde derivatives and their synthesis, characterization, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves the formation of C-C and C-N bonds, as seen in the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives in water, which is an eco-friendly protocol . Similarly, the synthesis of novel benzaldehyde derivatives containing 1,3,4-thiadiazole from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole indicates a high-yield process characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of "3-(2-Methyl-thiazol-4-yl)-benzaldehyde."

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as X-ray crystallography . For instance, the structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was elucidated using these methods, providing detailed information on the molecular geometry and electronic properties . These techniques would be essential in analyzing the molecular structure of "3-(2-Methyl-thiazol-4-yl)-benzaldehyde."

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, including condensation to form Schiff bases and subsequent reactions to yield different heterocyclic compounds . For example, Schiff bases formed from aromatic aldehydes can react with thioacetic acid to produce thiazolidinone derivatives . The reactivity of "3-(2-Methyl-thiazol-4-yl)-benzaldehyde" would likely follow similar pathways, potentially leading to the formation of biologically active compounds.

Physical and Chemical Properties Analysis

The physical properties such as melting points and fluorescence emission spectra are often reported for benzaldehyde derivatives . The chemical properties, including reactivity and stability, can be inferred from thermal analysis methods like TG/DTA . Additionally, solvent effects on molecular aggregation have been studied, which can influence the physical and chemical properties of these compounds . These analyses would be relevant for understanding the behavior of "3-(2-Methyl-thiazol-4-yl)-benzaldehyde" under different conditions.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Biologically Active Thiazole Derivatives : A study conducted by Ramadan (2010) involved the preparation of benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones, which showed potential activity against Candida albicans. This highlights the application of thiazole derivatives in antimicrobial activity research (Ramadan, 2010).
  • Thiazolium-ion Based Organic Ionic Liquids : Research by Davis and Forrester (1999) showed that 4- and 5-methyl thiazole derivatives can promote the benzoin condensation of benzaldehyde, indicating their role in organic synthesis (Davis & Forrester, 1999).
  • Polymer-Bound Thiamine Models : Vandenberg, Challa, and Pandit (1989) studied the kinetics of thiazolium salt catalyzed benzoin formation, providing insights into the use of thiazole derivatives in catalysis (Vandenberg et al., 1989).
  • Green Chemistry in Education : An experiment by Verdía, Santamarta, and Tojo (2017) used an ionic liquid for the Knoevenagel condensation between benzaldehyde and malononitrile, demonstrating the applicability of thiazole derivatives in green chemistry education (Verdía et al., 2017).

Biological Activities

  • Antimicrobial and Corrosion Inhibition : Nayak and Bhat (2023) synthesized benzothiazole derivatives that showed significant antimicrobial activities and potential as corrosion inhibitors (Nayak & Bhat, 2023).
  • Antihyperglycemic Activity : Imran, Yar, and Khan (2009) prepared thiazole derivatives that demonstrated antihyperglycemic activity in animal models, suggesting their potential in diabetes research (Imran et al., 2009).
  • Anti-Inflammatory Evaluation : Moldovan et al. (2011) synthesized novel acyl-hydrazones bearing 2-aryl-thiazole moiety and evaluated their anti-inflammatory activity, highlighting the therapeutic potential of such compounds (Moldovan et al., 2011).
  • Antioxidant Properties : Jaishree et al. (2012) synthesized thiazole derivatives and assessed their in vitro antioxidant properties, contributing to the understanding of their potential therapeutic applications (Jaishree et al., 2012).

Safety and Hazards

The safety data sheet for “3-(2-Methyl-thiazol-4-yl)-benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQPVEKQPGDYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427797
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-thiazol-4-yl)-benzaldehyde

CAS RN

850375-05-2
Record name 3-(2-Methyl-4-thiazolyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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